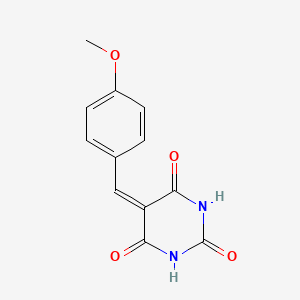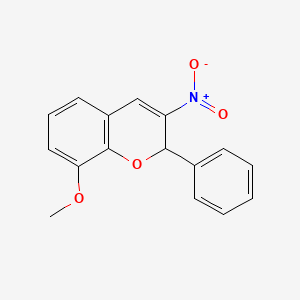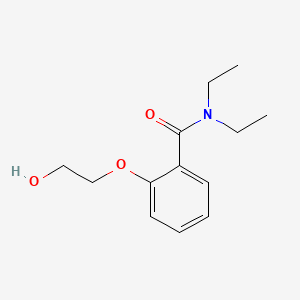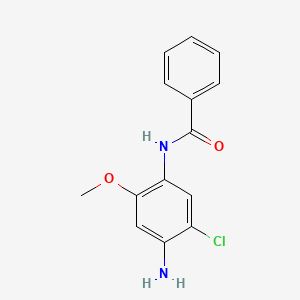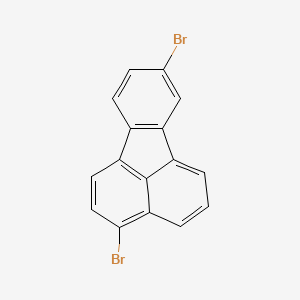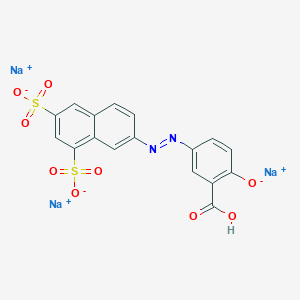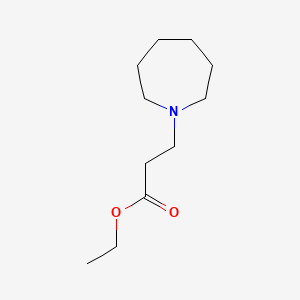
5-chloro-1,3-benzènediol
Vue d'ensemble
Description
5-Chlororesorcinol (5CR) is a chemical compound that belongs to the class of resorcinols. It is widely used in scientific research for its unique properties and applications.
Applications De Recherche Scientifique
Chimie Click Dynamique à Base d'Acide Boronique
Le 5-chloro-1,3-benzènediol peut potentiellement être utilisé dans la chimie click dynamique à base d'acide boronique . Ce domaine implique des réactions click réversibles qui ont trouvé de nombreuses applications en biologie chimique, en chimie supramoléculaire et en applications biomédicales . La conjugaison cis-diol médiée par l'acide boronique (BA) est l'une des réactions les plus étudiées parmi elles .
Voies de Synthèse
Le this compound est souvent utilisé dans diverses voies de synthèse . Il peut servir de bloc de construction dans la synthèse de composés organiques plus complexes .
Applications RMN, HPLC, LC-MS, UPLC
Le this compound peut être utilisé dans diverses techniques analytiques, y compris la résonance magnétique nucléaire (RMN), la chromatographie liquide haute performance (HPLC), la chromatographie liquide-spectrométrie de masse (LC-MS) et la chromatographie liquide ultra-performante (UPLC) .
Réactions en Position Benzylique
Le this compound, étant un dérivé de benzène halogéné, peut potentiellement être impliqué dans des réactions en position benzylique . Ces réactions impliquent généralement des voies de substitution .
Mécanisme D'action
5-Chlorobenzene-1,3-diol
, also known as 5-Chlororesorcinol , is a chemical compound with the formula C6H5ClO2 . Here is an overview of its mechanism of action:
Target of Action
It is used as a solvent and can be used in the production of sulfur, aldehydes, piperazine, resorcinol, chlorine, silicone, and polysulfide .
Mode of Action
It is known that benzene derivatives can undergo electrophilic aromatic substitution because aromaticity is maintained . This involves the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate, followed by the removal of a proton from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
Enzymes involved in the microbial degradation of chlorobenzene, a related compound, are believed to have evolved from similar enzymes catalyzing the degradation of benzene .
Result of Action
Given its use in the production of various compounds, it may play a role in facilitating certain chemical reactions .
Action Environment
Most chlorobenzene that is discharged into the environment quickly evaporates and is subsequently degraded atmospherically via reactions with photochemically-generated hydroxyl radicals . This suggests that environmental factors such as temperature and exposure to light could influence the action, efficacy, and stability of 5-Chlorobenzene-1,3-diol.
Analyse Biochimique
Biochemical Properties
5-Chlorobenzene-1,3-diol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to undergo electrophilic aromatic substitution reactions, where it interacts with electrophiles to form sigma-bonds with the benzene ring, generating positively charged intermediates . These interactions are crucial for the compound’s reactivity and its ability to participate in various biochemical pathways.
Cellular Effects
The effects of 5-Chlorobenzene-1,3-diol on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to undergo electrophilic aromatic substitution allows it to interact with cellular components, potentially altering their function and leading to changes in cellular behavior . These interactions can have both beneficial and detrimental effects, depending on the context and concentration of the compound.
Molecular Mechanism
At the molecular level, 5-Chlorobenzene-1,3-diol exerts its effects through binding interactions with biomolecules. It can act as an electrophile, forming sigma-bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to enzyme inhibition or activation, depending on the specific context . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chlorobenzene-1,3-diol can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 5-Chlorobenzene-1,3-diol can undergo degradation, leading to the formation of various byproducts that may have different biological activities . These temporal changes can impact the compound’s efficacy and safety in experimental settings.
Dosage Effects in Animal Models
The effects of 5-Chlorobenzene-1,3-diol vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. Studies have shown that there are threshold effects, where the compound’s impact on cellular function becomes more pronounced at certain concentrations . It is crucial to determine the appropriate dosage to minimize adverse effects while maximizing the compound’s beneficial properties.
Metabolic Pathways
5-Chlorobenzene-1,3-diol is involved in various metabolic pathways, including the degradation of chlorobenzene. Enzymes such as chlorobenzene dioxygenase and catechol 1,2-dioxygenase play a role in the compound’s metabolism, leading to the formation of intermediates like 3-chlorocatechol . These metabolic pathways are essential for the compound’s detoxification and elimination from the body.
Transport and Distribution
Within cells and tissues, 5-Chlorobenzene-1,3-diol is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms is crucial for predicting the compound’s biological effects and potential toxicity.
Subcellular Localization
The subcellular localization of 5-Chlorobenzene-1,3-diol is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the compound’s activity and function, influencing its interactions with cellular components and its overall biological effects .
Propriétés
IUPAC Name |
5-chlorobenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO2/c7-4-1-5(8)3-6(9)2-4/h1-3,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVLOBQILLZLJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90200759 | |
| Record name | 1,3-Benzenediol, 5-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90200759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52780-23-1 | |
| Record name | 1,3-Benzenediol, 5-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052780231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzenediol, 5-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90200759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chlorobenzene-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


